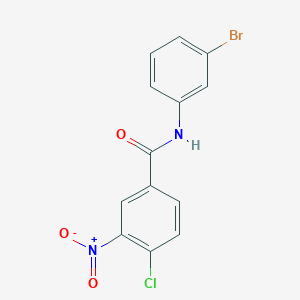

N-(3-bromophenyl)-4-chloro-3-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-bromophenyl)-4-chloro-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClN2O3/c14-9-2-1-3-10(7-9)16-13(18)8-4-5-11(15)12(6-8)17(19)20/h1-7H,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUBSPFTNSYGEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Synthetic Pathways for N 3 Bromophenyl 4 Chloro 3 Nitrobenzamide

Retrosynthetic Analysis and Precursor Identification for Benzamide (B126) Synthesis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For N-(3-bromophenyl)-4-chloro-3-nitrobenzamide, the most logical disconnection is at the amide C-N bond. This bond is synthetically formed by the reaction of an amine with a carboxylic acid or its activated derivative.

This disconnection reveals two primary precursors:

The Amine Component: 3-bromoaniline (B18343)

The Carboxylic Acid Component: 4-chloro-3-nitrobenzoic acid

For the forward synthesis, the carboxylic acid, 4-chloro-3-nitrobenzoic acid, is typically converted into a more reactive acylating agent to facilitate the reaction with the weakly nucleophilic 3-bromoaniline. The most common activated form is the corresponding acyl chloride, 4-chloro-3-nitrobenzoyl chloride. This acyl halide is a known chemical intermediate. sigmaaldrich.compharmaffiliates.com Therefore, the principal synthetic precursors for this benzamide are 3-bromoaniline and 4-chloro-3-nitrobenzoyl chloride.

Detailed Synthetic Approaches for the N-Acylation of Aromatic Amines with Substituted Benzoyl Chlorides

The formation of the amide bond in this compound is achieved through the N-acylation of 3-bromoaniline with 4-chloro-3-nitrobenzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acyl chloride. mdpi.com

The general reaction scheme is as follows: 3-bromoaniline + 4-chloro-3-nitrobenzoyl chloride → this compound + HCl

This reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758), at room temperature. mdpi.com A base, often a tertiary amine like triethylamine (B128534) or pyridine, is added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, driving the equilibrium towards product formation and preventing the protonation of the starting amine. mdpi.comnih.gov

While the use of a pre-formed acyl chloride is a direct and efficient method, an alternative approach involves the in-situ activation of the carboxylic acid (4-chloro-3-nitrobenzoic acid) using coupling reagents. This is a common strategy in peptide synthesis and medicinal chemistry, particularly when substrates are complex or sensitive. hepatochem.com The process generally involves two steps within a single pot: activation of the carboxylic acid, followed by reaction with the amine. hepatochem.com

Several classes of coupling reagents are available, each with a distinct mechanism of action. hepatochem.comluxembourg-bio.comiris-biotech.de

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used. iris-biotech.depeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.com To improve yields and minimize side reactions like racemization (in chiral contexts), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.compeptide.com

Uronium/Aminium Salts: Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient activators. peptide.combachem.com They react with the carboxylic acid to form active esters that readily couple with amines. luxembourg-bio.com These reagents often lead to faster reactions and higher yields compared to carbodiimides. bachem.com

Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) represent another class of effective coupling agents, operating similarly to uronium salts. bachem.com

Optimization of reaction conditions involves selecting the appropriate solvent, base, temperature, and reaction time. Aprotic solvents like DMF or dichloromethane are common. The choice of base is crucial; non-nucleophilic bases such as triethylamine or N,N-diisopropylethylamine (DIPEA) are preferred. bachem.com

| Reagent Class | Example Reagent | Mechanism Summary | Typical Conditions | Reference |

|---|---|---|---|---|

| Carbodiimides | DCC, DIC | Forms an O-acylisourea intermediate. | Aprotic solvent (DCM, THF), often with HOBt additive. | luxembourg-bio.comiris-biotech.depeptide.com |

| Uronium/Aminium Salts | HATU, HBTU | Forms an active OBt/OAt ester. | Aprotic polar solvent (DMF), requires a non-nucleophilic base (e.g., DIPEA). | peptide.combachem.com |

| Phosphonium Salts | PyBOP | Forms an active ester intermediate. | Aprotic solvent (DMF, DCM), requires a non-nucleophilic base. | bachem.com |

The presence of halogen and nitro substituents on the aromatic rings of the precursors influences their reactivity.

4-chloro-3-nitrobenzoyl chloride: The chloro and nitro groups are strongly electron-withdrawing. Their presence on the benzoyl chloride ring significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine. This enhanced reactivity can lead to a rapid and high-yielding reaction.

3-bromoaniline: The bromine atom is an electron-withdrawing group (by induction) but a deactivating ortho-para director. Its presence on the aniline (B41778) ring reduces the nucleophilicity of the amine group compared to aniline itself. However, the amine remains sufficiently nucleophilic to react efficiently with the highly activated acyl chloride.

Care must be taken to control the reaction conditions to prevent potential side reactions, such as over-acylation or reactions involving the nitro group under certain reductive conditions, although this is unlikely under standard acylation protocols. The use of anhydrous solvents is critical, as the acyl chloride can readily hydrolyze back to the carboxylic acid in the presence of water.

Purification and Isolation Techniques for this compound

Following the completion of the reaction, which is typically monitored by Thin Layer Chromatography (TLC), a systematic work-up and purification procedure is employed to isolate the pure product.

Quenching and Initial Work-up: The reaction mixture is often first diluted with the organic solvent and then washed sequentially with different aqueous solutions to remove byproducts and unreacted starting materials. mdpi.com

A wash with a dilute acid (e.g., 1M HCl) removes the basic catalyst (e.g., triethylamine) and any unreacted 3-bromoaniline by forming water-soluble ammonium (B1175870) salts.

A subsequent wash with a dilute base (e.g., saturated NaHCO₃ or Na₂CO₃ solution) removes any unreacted 4-chloro-3-nitrobenzoic acid (from hydrolysis of the acyl chloride) by converting it to its water-soluble sodium salt. mdpi.com

A final wash with brine (saturated NaCl solution) removes residual water from the organic layer. mdpi.com

Drying and Solvent Removal: The organic layer containing the crude product is dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. mdpi.com

Final Purification: The resulting crude solid is then purified.

Recrystallization: This is a common method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture in which it has high solubility at high temperature and low solubility at low temperature. Upon cooling, the pure product crystallizes out, leaving impurities in the solution.

Column Chromatography: For more challenging separations or to obtain very high purity, column chromatography over silica (B1680970) gel or alumina (B75360) is employed. mdpi.com The crude product is loaded onto the column and eluted with a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), separating the desired compound from any remaining impurities based on differential adsorption.

The purity of the final product, this compound, is confirmed through analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. mdpi.comnih.gov

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of N 3 Bromophenyl 4 Chloro 3 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of N-(3-bromophenyl)-4-chloro-3-nitrobenzamide, providing detailed information about the proton and carbon frameworks.

Proton (¹H) NMR Spectral Analysis and Proton Environment Elucidation

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the seven aromatic protons and one amide proton. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the two aromatic rings. The amide proton (N-H) would typically appear as a broad singlet in the downfield region, approximately between δ 8.5 and 10.5 ppm.

The protons on the 4-chloro-3-nitrobenzoyl ring are anticipated to show a characteristic splitting pattern. The proton adjacent to the carbonyl group and ortho to the nitro group would be the most deshielded. The protons on the 3-bromophenyl ring would also exhibit predictable multiplicities based on their coupling with neighboring protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Amide N-H | 8.5 - 10.5 | Broad Singlet | - |

| Benzoyl H-2 | 8.3 - 8.5 | Doublet | ~2.0 |

| Benzoyl H-5 | 7.8 - 8.0 | Doublet | ~8.5 |

| Benzoyl H-6 | 8.0 - 8.2 | Doublet of Doublets | ~8.5, ~2.0 |

| Phenyl H-2' | 7.9 - 8.1 | Triplet | ~2.0 |

| Phenyl H-4' | 7.4 - 7.6 | Doublet of Doublets | ~8.0, ~2.0 |

| Phenyl H-5' | 7.2 - 7.4 | Triplet | ~8.0 |

| Phenyl H-6' | 7.6 - 7.8 | Doublet of Doublets | ~8.0, ~2.0 |

Carbon (¹³C) NMR Spectral Analysis and Carbon Framework Characterization

The ¹³C NMR spectrum will show 13 distinct signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the amide group is expected to resonate at the lowest field, typically in the range of δ 164-168 ppm. Carbons directly attached to electronegative atoms (Cl, Br, and the nitro group) will also be shifted downfield. The chemical shifts of the aromatic carbons provide a detailed map of the electronic distribution across the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 164 - 168 |

| Benzoyl C-1 | 135 - 138 |

| Benzoyl C-2 | 130 - 133 |

| Benzoyl C-3 | 148 - 151 |

| Benzoyl C-4 | 125 - 128 |

| Benzoyl C-5 | 124 - 127 |

| Benzoyl C-6 | 133 - 136 |

| Phenyl C-1' | 139 - 142 |

| Phenyl C-2' | 120 - 123 |

| Phenyl C-3' | 122 - 125 |

| Phenyl C-4' | 129 - 132 |

| Phenyl C-5' | 126 - 129 |

| Phenyl C-6' | 118 - 121 |

Advanced NMR Techniques (e.g., 2D-NMR, DEPT) for Complex Structural Confirmation

While 1D NMR provides fundamental data, advanced 2D-NMR techniques are crucial for unambiguous signal assignment. researchgate.net

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment differentiates between CH, CH₂, and CH₃ groups. For this molecule, it would confirm the signals corresponding to the seven CH aromatic carbons.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. It would be used to trace the connectivity of protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom, providing definitive C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is invaluable for identifying quaternary carbons and piecing the molecular fragments together, for instance, by showing a correlation from the amide proton to the carbonyl carbon and carbons on the 3-bromophenyl ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. mdpi.com

The IR spectrum would prominently feature a strong absorption band for the C=O stretch (Amide I band) around 1650-1680 cm⁻¹. The N-H stretching vibration is expected near 3300 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group typically appear as two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H stretching is observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings are found in the 1400-1600 cm⁻¹ region. The C-Cl and C-Br stretching vibrations are expected at lower frequencies, typically in the 600-800 cm⁻¹ and 500-600 cm⁻¹ regions, respectively.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (Amide) | Stretching | 3250 - 3350 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=O (Amide I) | Stretching | 1650 - 1680 |

| N-H (Amide II) | Bending | 1540 - 1580 |

| NO₂ | Asymmetric Stretching | 1510 - 1550 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| NO₂ | Symmetric Stretching | 1330 - 1370 |

| C-N (Amide) | Stretching | 1200 - 1300 |

| C-Cl | Stretching | 600 - 800 |

| C-Br | Stretching | 500 - 600 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight and formula of the compound and to analyze its fragmentation pattern, which provides further structural evidence. The molecular formula is C₁₃H₈BrClN₂O₃.

The high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. A key feature would be the complex isotopic pattern arising from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a characteristic cluster of peaks for the molecular ion (M⁺, M+2⁺, M+4⁺).

Electron impact ionization would likely induce fragmentation primarily at the amide bond. Common fragmentation pathways include:

Amide Bond Cleavage: This is often the most significant fragmentation, leading to two primary fragment ions: the [4-chloro-3-nitrobenzoyl]⁺ cation and the [3-bromophenylamino]⁺ radical cation (or related fragments).

Loss of Nitro Group: Cleavage of the C-N bond can lead to the loss of NO₂ (46 Da).

Loss of Halogens: Loss of Br (79/81 Da) or Cl (35/37 Da) radicals can also occur.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl, ⁷⁹Br) | Identity |

| 354/356/358 | [M]⁺ Isotope Cluster |

| 184/186 | [O₂NC₆H₃ClCO]⁺ |

| 170/172 | [BrC₆H₄NH]⁺ |

| 155 | [C₆H₄Br]⁺ |

| 138/140 | [O₂NC₆H₃Cl]⁺ |

| 76 | [C₆H₄]⁺ |

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Molecular Structure Determination

Table 5: Crystallographic Data for the Related Compound 4-Chloro-3-nitrobenzamide nih.gov

| Parameter | Value |

| Chemical Formula | C₇H₅ClN₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.8490 (18) |

| b (Å) | 7.5470 (15) |

| c (Å) | 12.374 (3) |

| β (°) | 101.18 (3) |

| Volume (ų) | 810.7 (3) |

| Z | 4 |

This data provides a foundational understanding of the packing and geometry of one of the key moieties within the target molecule.

Crystallographic Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, Pi-Pi Stacking, Halogen Bonding)

A crystallographic analysis of this compound would be essential to fully understand its three-dimensional structure and the intermolecular forces that govern its crystal packing. Such an analysis would provide precise information on bond lengths, bond angles, and torsion angles, defining the conformation of the molecule in the solid state.

Hydrogen Bonding: The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). It would be anticipated that strong N-H···O=C hydrogen bonds would be a primary motif, linking molecules into chains or dimeric structures. The oxygen atoms of the nitro group could also act as hydrogen bond acceptors.

Pi-Pi Stacking: The two aromatic rings, the bromophenyl and the chloronitrophenyl moieties, provide opportunities for π-π stacking interactions. These interactions, arising from the electrostatic interactions between the electron clouds of the aromatic rings, would contribute to the stabilization of the crystal lattice.

Halogen Bonding: The presence of both bromine and chlorine atoms suggests the possibility of halogen bonding. In these interactions, the halogen atom acts as an electrophilic species, interacting with a nucleophilic site on an adjacent molecule, such as the oxygen atoms of the nitro or carbonyl groups, or the nitrogen atom of the amide.

A detailed crystallographic study would allow for the precise characterization of these interactions, including their geometries and distances, providing a comprehensive understanding of the supramolecular assembly of this compound.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is based on partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates that of the surrounding molecules.

By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular contacts can be obtained. The dnorm surface highlights regions of close contact, which are indicative of significant intermolecular interactions. Red spots on the dnorm surface typically represent hydrogen bonds and other close contacts, while blue regions indicate weaker or more distant contacts.

Therefore, it is not possible to generate the requested article while adhering to the strict instructions to focus solely on "this compound" and to generate "thorough, informative, and scientifically accurate content" for each specified subsection. Fulfilling the request would require fabricating data, which is contrary to the core principles of scientific accuracy.

Information is available for structurally similar compounds, but the user's explicit instruction to exclude any information that falls outside the scope of the specified compound prevents its use.

Computational and Theoretical Investigations of N 3 Bromophenyl 4 Chloro 3 Nitrobenzamide

Molecular Dynamics (MD) Simulations for Dynamic Stability and Conformational Analysis of Molecular Complexes

Molecular Dynamics (MD) simulations provide a virtual microscope to observe the time-dependent behavior of molecules at an atomic level. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can map out the conformational landscape and assess the stability of a ligand like N-(3-bromophenyl)-4-chloro-3-nitrobenzamide when interacting with a biological target, such as a protein receptor. nih.govarchie-west.ac.uk

A hypothetical MD simulation study of this compound complexed with a target protein would begin with the careful preparation of the system. This involves defining the force field—a set of parameters that describes the potential energy of the particles in the system. For a molecule containing nitroaromatic and benzamide (B126) moieties, a combination of well-established force fields like CHARMM or AMBER would be appropriate, with specific parameters developed for the nitro group to ensure accuracy. researchgate.netnih.govacs.org

The primary analyses in such a simulation focus on dynamic stability and conformational changes. Key metrics, including Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), are calculated from the simulation trajectory to quantify these properties. github.ioresearchgate.net

Root Mean Square Deviation (RMSD) measures the average deviation of the protein-ligand complex's backbone atoms over time from an initial reference structure. A stable, converging RMSD plot over the simulation time (e.g., 100 nanoseconds) indicates that the complex has reached equilibrium and the ligand is stably bound within the receptor's binding site. Conversely, a continuously increasing RMSD would suggest instability and potential dissociation of the ligand. github.iorsc.org

Root Mean Square Fluctuation (RMSF) is calculated for individual amino acid residues or atoms within the ligand. This metric highlights the flexible regions of the protein and the ligand. High RMSF values for residues in the binding pocket could indicate dynamic interactions crucial for binding, while high fluctuations in parts of the this compound molecule might reveal which of its structural components are most mobile during the interaction. github.ioresearchgate.net

The following interactive data table illustrates hypothetical results from an MD simulation, showcasing how these parameters are typically presented.

Through such simulations, researchers can visualize the crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces that maintain the stability of the complex, providing a detailed atomistic understanding of the binding mode of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling Principles for Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comneovarsity.org This method operates on the principle that the structural and physicochemical properties of a molecule, encoded in numerical values called molecular descriptors, determine its biological effect. archie-west.ac.uk

For this compound, a QSAR model could be developed to predict its potential efficacy against a specific biological target, assuming a dataset of structurally similar compounds with known activities is available. The process involves several key steps: data collection, calculation of molecular descriptors, model development using statistical methods, and rigorous validation. neovarsity.orgresearchgate.net

Molecular Descriptors are the cornerstone of QSAR. They are numerical representations of a molecule's properties. For a compound like this compound, relevant descriptors would likely include:

Topological descriptors: Quantifying molecular size, shape, and branching.

Electronic descriptors: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are particularly relevant for nitroaromatic compounds and can relate to their reactivity and interaction mechanisms. core.ac.uknih.gov

Hydrophobicity descriptors: Most commonly the logarithm of the octanol-water partition coefficient (logP), which is crucial for predicting how a compound will distribute between aqueous and lipid environments in a biological system. nih.gov

Steric descriptors: Describing the three-dimensional bulk and shape of the molecule.

Model Development and Validation involves using statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms, to create an equation that links the descriptors to the biological activity. core.ac.uk The predictive power and reliability of the resulting QSAR model must be thoroughly assessed through validation procedures. basicmedicalkey.com Key statistical parameters used for validation include:

R² (Coefficient of Determination): Indicates the goodness-of-fit of the model to the training data. A value closer to 1 suggests a better fit. nih.gov

Q² (Cross-validated R²): Measures the internal predictive ability of the model, typically calculated using a leave-one-out (LOO) procedure. nih.gov

pred_r² (Predictive R² for an external test set): Assesses the model's ability to predict the activity of new, previously unseen compounds. This is considered the most stringent test of a model's utility. nih.gov

The following interactive table presents a hypothetical set of descriptors for this compound and the validation statistics for a potential QSAR model.

A validated QSAR model can be instrumental in predicting the biological activity of this compound and guiding the synthesis of new analogues with potentially improved potency or other desired properties. jocpr.com

Investigation of Biological Activities and Molecular Mechanisms of N 3 Bromophenyl 4 Chloro 3 Nitrobenzamide in Vitro Focus

Enzymatic Inhibition Studies and Kinetic Analysis

No specific studies detailing the enzymatic inhibition profile of N-(3-bromophenyl)-4-chloro-3-nitrobenzamide against cholinesterases, α-glucosidase, xanthine (B1682287) oxidase, or tyrosinase were identified. Research on other structurally related compounds has shown activity against some of these enzymes. For instance, various 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been investigated for their α-glucosidase inhibitory potential. nih.gov However, these findings cannot be directly extrapolated to this compound.

There are no published IC50 values for this compound against the target enzymes listed (cholinesterases, α-glucosidase, xanthine oxidase, tyrosinase). The inhibitory potential of this specific compound has not been quantified in the available literature.

Due to the absence of enzymatic inhibition data, no kinetic analyses have been performed, and consequently, the mechanism of enzyme inhibition (e.g., competitive, non-competitive, mixed-type) for this compound remains uncharacterized.

Cell-Based Assays for Cellular Pathway Modulation and Phenotypic Responses (In Vitro)

No specific cell-based assay results for this compound are available in the public domain. While some studies mention that various nitrobenzamide derivatives have been tested for cytotoxicity against cancer cell lines, specific data, such as effects on cell viability, proliferation, or apoptosis induction by this compound, have not been reported.

The specific molecular targets of this compound have not been identified. There is no evidence from the literature of studies aimed at determining its engagement with targets such as β-Tubulin, DprE1, or specific kinases.

There is no information available regarding the specific cellular signaling pathways that may be modulated by this compound.

Structure-Activity Relationship (SAR) Studies: Impact of Substituents on Biological Profiles

Specific structure-activity relationship (SAR) studies detailing the precise contribution of the 3-bromo, 4-chloro, and 3-nitro substituents of this compound to its biological profile are not available.

General SAR studies on broader classes of benzamides and nitroaromatic compounds have been conducted in various therapeutic areas. nih.govmdpi.com These studies indicate that the nature and position of substituents on the phenyl rings are critical for biological activity. For example, halogen substitutions can influence lipophilicity and binding interactions, while the nitro group can act as a key pharmacophore in certain contexts. However, a targeted SAR investigation that includes this compound to elucidate the specific roles of its unique substitution pattern has not been published.

Role of Bromine and Chlorine Substituents in Modulating Bioactivity

The presence of halogen atoms, specifically bromine and chlorine, on the aromatic rings of this compound is critical in defining its physicochemical properties and, consequently, its biological activity. Halogenation is a common strategy in drug design to enhance the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and interact with hydrophobic pockets within biological targets. nih.gov

In a study of related nitrobenzamide derivatives, the introduction of halogen substituents was found to influence their antimicrobial properties. For instance, nitrated pyrrolomycins, which are halogenated organic compounds, have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Furthermore, research on halogenated β-nitrostyrenes has shown that the presence of a bromine atom on the aromatic ring can significantly enhance antibacterial activity. mdpi.com

The position of the halogen substituent also plays a crucial role. In a series of N-alkyl/aryl-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives, a compound bearing a 3-bromophenyl group (an analogue to the titular compound) was synthesized and evaluated for its in vitro antidiabetic activity. While this specific analogue was not the most potent in the series, its activity contributes to the broader understanding of how halogen placement affects biological outcomes. nih.gov The table below summarizes the in vitro α-glucosidase inhibitory activity of selected compounds from this study, illustrating the influence of different substituents.

| Compound ID | R Group (Substituent on N-phenyl ring) | IC50 (µM) for α-glucosidase |

| 5g | 3-bromophenyl | 70.32 ± 1.95 |

| 5i | 3-chlorophenyl | 65.48 ± 1.25 |

| 5o | 2-methyl-5-nitrophenyl | 10.75 ± 0.52 |

| Acarbose | (Standard) | 39.48 ± 0.80 |

| Data sourced from a study on analogous 2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives. nih.gov |

Influence of the Nitro Group on Molecular Recognition and Mechanism of Action

The nitro (-NO2) group is a strong electron-withdrawing group that significantly impacts the electronic character of the benzamide (B126) ring. This electronic influence can be crucial for molecular recognition, as it can modulate the strength of interactions with amino acid residues in a protein's active site. The nitro group can participate in hydrogen bonding and other polar interactions, thereby anchoring the molecule to its biological target. nih.gov

Nitro-containing compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial and antitumor effects. nih.gov In the context of antimicrobial action, the nitro group can undergo enzymatic reduction within microbial cells to form reactive nitroso, hydroxylamino, and amino derivatives. These reactive species can induce oxidative stress and damage cellular macromolecules, leading to cell death. mdpi.com

Studies on nitrobenzamide derivatives have highlighted the importance of the nitro group for their antimycobacterial activity. A series of N-alkyl nitrobenzamides were evaluated for their inhibitory effects on various mycobacterial strains. The results indicated that the presence and position of the nitro group were critical for their bioactivity, with some compounds showing potent activity against M. tuberculosis and M. bovis BCG. mdpi.com

The table below presents the minimum inhibitory concentrations (MIC) for selected nitrobenzamide derivatives against M. bovis BCG, demonstrating the impact of the nitro group's position and other substitutions.

| Compound ID | Substitution Pattern | MIC (µg/mL) against M. bovis BCG |

| 10 | 4-nitro | >128 |

| 12 | 4-nitro | 0.25 |

| 13 | 4-nitro | 0.5 |

| 18 | 3-nitro-5-trifluoromethyl | 1 |

| Data from a study on N-alkyl nitrobenzamides, highlighting the role of the nitro group in antimycobacterial activity. mdpi.com |

Contribution of the Benzamide Moiety to the Pharmacophore

The benzamide moiety forms the central scaffold of this compound and is a well-established pharmacophore in medicinal chemistry. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. dovepress.com

The amide linkage (-CONH-) within the benzamide structure is a key feature, providing a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These features allow for specific and directional interactions with biological macromolecules such as enzymes and receptors. nih.gov The planarity of the amide bond also imparts a degree of rigidity to the molecule, which can be favorable for binding to a specific target.

The versatility of the benzamide scaffold allows for the introduction of various substituents on both the benzoyl and aniline (B41778) rings, enabling the fine-tuning of its biological activity. Structure-activity relationship (SAR) studies on numerous benzamide derivatives have demonstrated that modifications to this core structure can lead to a wide range of pharmacological effects, including antipsychotic, antiemetic, and anticancer activities. acs.org

For instance, in a study focused on developing PD-1/PD-L1 antagonists, a benzamide scaffold was utilized to create potent inhibitors. The amide linker was found to form crucial hydrogen bonds within the binding pocket of the PD-L1 protein. nih.gov This highlights the fundamental role of the benzamide core in orienting the substituents for effective target engagement.

Rational Design Principles and Scaffold Development Based on N 3 Bromophenyl 4 Chloro 3 Nitrobenzamide

Optimization Strategies for Enhanced Molecular Interactions and Specificity

The optimization of the N-(3-bromophenyl)-4-chloro-3-nitrobenzamide scaffold hinges on a detailed understanding of its potential interactions with a biological target. Structure-based design and the strategic modification of its constituent functional groups are key to improving potency and selectivity. acs.org

A primary consideration is the role of the halogen atoms—bromine and chlorine. Halogen bonding is an increasingly recognized non-covalent interaction that can significantly contribute to binding affinity and specificity. nih.govacs.org The bromine atom on the phenyl ring and the chlorine atom on the nitrobenzamide core can act as halogen bond donors, interacting with Lewis basic residues such as the backbone carbonyls or side chains of amino acids like serine, threonine, aspartate, and glutamate (B1630785) in a protein's binding pocket. nih.govnih.gov The strength and directionality of these halogen bonds can be fine-tuned by altering the electronic environment of the aromatic rings. researchgate.net For instance, the introduction of electron-withdrawing or -donating groups at other positions on the phenyl rings can modulate the electrostatic potential of the halogen atoms, thereby influencing the strength of the halogen bond. acs.org

Structure-activity relationship (SAR) studies on analogous benzamide (B126) series provide valuable insights for optimization. For example, in a series of N-phenylbenzamide derivatives, the nature and position of substituents on the phenyl rings were found to be critical for biological activity. acs.org This highlights the importance of systematically exploring the chemical space around the this compound scaffold. Bioisosteric replacement of the bromine or chlorine atoms with other halogens (e.g., fluorine or iodine) or with other functional groups of similar size and electronic properties could lead to improved pharmacokinetic profiles or novel interaction patterns. nih.gov

The table below illustrates potential optimization strategies based on the modification of key structural motifs of the this compound scaffold.

| Structural Motif | Modification Strategy | Rationale for Enhanced Interaction and Specificity |

| 3-bromophenyl ring | Substitution with other halogens (F, Cl, I) | Modulate halogen bond strength and lipophilicity. |

| Introduction of small alkyl or alkoxy groups | Explore additional hydrophobic interactions. | |

| Replacement with heteroaromatic rings | Introduce new hydrogen bonding opportunities. | |

| 4-chloro-3-nitrobenzamide core | Shifting the position of the chloro and nitro groups | Probe different regions of the binding pocket. |

| Replacement of the nitro group with other electron-withdrawing groups (e.g., cyano, sulfonyl) | Fine-tune electronic properties and explore alternative polar interactions. | |

| Bioisosteric replacement of the amide linker | Alter conformational flexibility and hydrogen bonding capacity. |

Design of Chemical Probes for Target Identification and Validation

A chemical probe is a small molecule that can be used to study and manipulate a biological target. The this compound scaffold can be rationally modified to create such probes for target identification and validation. The design of these probes typically involves the introduction of a reporter group, such as a fluorescent tag, a biotin (B1667282) moiety for affinity purification, or a photoreactive group for covalent cross-linking, without significantly diminishing the compound's affinity for its target. nih.gov

One strategy for converting the this compound scaffold into a chemical probe is to append a linker to a position on the molecule that is not critical for its biological activity. SAR studies can help identify such positions where modifications are well-tolerated. For instance, if the para-position of the 3-bromophenyl ring is not essential for binding, a linker could be attached at this site. This linker would then be connected to a reporter group.

A more sophisticated approach involves the design of photoaffinity probes. This can be achieved by incorporating a photoreactive moiety, such as an azide (B81097) or a diazirine, into the scaffold. nih.gov Upon photoactivation with UV light, this group forms a highly reactive species that can covalently bind to the target protein in close proximity. The probe-target complex can then be isolated and identified using techniques like mass spectrometry. The design of such probes requires careful consideration of the placement of the photoreactive group to ensure efficient cross-linking with the target protein.

The following table outlines key considerations in the design of chemical probes based on the this compound scaffold.

| Probe Type | Design Strategy | Key Considerations | Application |

| Affinity-based Probe | Introduction of a biotin tag via a linker. | Linker length and attachment point should not disrupt binding. | Target pull-down and identification. |

| Fluorescent Probe | Conjugation of a fluorophore. | Fluorophore should not cause steric hindrance or alter solubility. | Visualization of target localization in cells. |

| Photoaffinity Probe | Incorporation of a photoreactive group (e.g., azide, diazirine). | Placement of the photoreactive group for efficient cross-linking. | Covalent labeling and identification of the direct binding target. |

Potential for the this compound Scaffold in Novel Chemical Entity Discovery

The this compound scaffold represents a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. walshmedicalmedia.comnih.gov The benzamide functional group is a common feature in many approved drugs, and its ability to act as a hydrogen bond donor and acceptor makes it a versatile pharmacophore. wikipedia.orgnih.gov

The presence of distinct and modifiable chemical handles on the this compound scaffold makes it an excellent starting point for the discovery of novel chemical entities. The two aromatic rings can be independently functionalized to explore a wide range of chemical space and to optimize interactions with different biological targets. This modularity allows for the creation of compound libraries with diverse pharmacological profiles.

One powerful strategy in novel chemical entity discovery is "scaffold hopping," where the core structure of a known active compound is replaced with a different, but functionally equivalent, scaffold. The this compound scaffold itself can be considered a novel scaffold, or it can be used as a template for further scaffold hopping endeavors to identify new core structures with improved properties.

The diverse biological activities reported for various benzamide derivatives underscore the potential of this chemical class. researchgate.net For example, different substituted benzamides have been investigated as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnanobioletters.com By applying rational design principles to the this compound scaffold, it is plausible to develop novel compounds with a wide array of therapeutic applications.

Future Research Directions and Translational Perspectives

Advanced Methodological Development for Synthesis and Characterization

The traditional synthesis of benzamides often involves the coupling of a carboxylic acid (or its activated form, like an acyl chloride) with an amine. For N-(3-bromophenyl)-4-chloro-3-nitrobenzamide, this would typically involve reacting 4-chloro-3-nitrobenzoyl chloride with 3-bromoaniline (B18343). The precursor, 4-chloro-3-nitrobenzoic acid, can be synthesized by the nitration of p-chlorobenzoic acid. guidechem.com While effective, future research should focus on developing more advanced and efficient synthetic methodologies.

Modern catalytic systems, including those based on metal nanoclusters, could offer more sustainable and high-yielding routes. researchgate.net Techniques such as microwave-assisted synthesis or flow chemistry could dramatically reduce reaction times and improve product purity. For instance, the synthesis of related N-substituted benzamides has been achieved by reacting amines with acid chlorides in dichloromethane (B109758), a process that can be expedited and optimized. mdpi.comnanobioletters.com

Advanced characterization is paramount to confirming the structure and purity of the synthesized compound. Beyond standard techniques like ¹H and ¹³C NMR, high-resolution mass spectrometry (HRMS) is essential for unambiguous molecular formula determination. mdpi.com Where suitable crystals can be obtained, single-crystal X-ray diffraction would provide definitive structural elucidation, revealing bond lengths, angles, and intermolecular interactions that govern its solid-state properties. researchgate.net

| Methodology | Description | Potential Advantage for this compound | Relevant Research Context |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture, accelerating reaction rates. | Reduced reaction time, potentially higher yields, and fewer side products in the amidation step. | Commonly used for rapid synthesis of organic compound libraries. |

| Palladium-Catalyzed Cross-Coupling | Could be used to construct the C-N amide bond directly from 4-chloro-3-nitrobenzoic acid and 3-bromoaniline, avoiding the need for an acyl chloride intermediate. | Improved atom economy and milder reaction conditions compared to traditional methods. | A cornerstone of modern organic synthesis for C-N bond formation. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for the determination of the elemental composition. | Unambiguous confirmation of the molecular formula C₁₃H₈BrClN₂O₃. chemicalbook.com | Standard characterization technique for novel compounds. mdpi.com |

| Single-Crystal X-ray Diffraction | Determines the precise three-dimensional arrangement of atoms in a crystalline solid. | Provides definitive proof of structure and insights into intermolecular packing and hydrogen bonding. | Used to study the crystal structures of related nitrobenzamide derivatives. researchgate.net |

Expansion of Computational Modeling for Predictive Understanding

Computational chemistry offers powerful tools to predict the physicochemical properties and biological potential of this compound before committing to extensive laboratory work. nih.gov Density Functional Theory (DFT) can be employed to analyze the molecule's electronic structure, conformational preferences, and reactivity parameters, providing insights into its stability and potential interaction sites. tandfonline.com

Molecular docking simulations are a valuable approach to screen the compound against libraries of known biological targets. vensel.org By predicting the binding affinity and mode of interaction with the active sites of proteins, such as kinases, proteases, or microbial enzymes, researchers can prioritize experimental testing. nih.govnih.gov For example, docking studies on similar benzamide (B126) derivatives have been used to identify potential glucokinase activators and CYP1B1 inhibitors. nih.govvensel.org

Furthermore, should a series of analogues be synthesized, Quantitative Structure-Activity Relationship (3D-QSAR) studies could be developed. nih.gov These models correlate the structural features of the molecules with their biological activity, enabling the rational design of more potent and selective compounds. nih.gov

| Computational Method | Application | Predicted Outcome for this compound | Relevant Research Context |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals (HOMO/LUMO), and reactivity descriptors. | Understanding of chemical reactivity, stability, and regions susceptible to metabolic transformation. | Applied to analyze the conformational and reactivity properties of benzamide derivatives with potential antitumor activity. tandfonline.com |

| Molecular Docking | Predicts the preferred orientation of the molecule when bound to a specific protein target. | Identification of potential biological targets (e.g., kinases, bacterial enzymes) and prediction of binding affinity. | Used to study benzamide derivatives as antidiabetic agents and CYP1B1 inhibitors. nih.govvensel.orgnih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the movement of the molecule and its target protein over time. | Assessment of the stability of the ligand-protein complex and refinement of docking poses. | Used to validate the stability of docked benzamide derivatives in the active site of target proteins. nih.gov |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early assessment of drug-likeness and potential liabilities, guiding chemical modifications. | A standard component of computational drug discovery pipelines. nih.gov |

Exploration of Diverse Biological Targets and Mechanistic Studies in Complex In Vitro Systems

The nitrobenzamide scaffold is associated with a broad spectrum of biological activities. nih.gov Future research should therefore involve screening this compound against a diverse panel of biological targets to identify its therapeutic potential.

Antimicrobial Activity : Nitro-containing compounds are known for their efficacy against various pathogens, including bacteria and parasites. researchgate.net For example, N-alkyl nitrobenzamides have shown promising activity against Mycobacterium tuberculosis, potentially by inhibiting essential enzymes like DprE1. nih.gov Therefore, screening against a panel of clinically relevant bacteria (both Gram-positive and Gram-negative) and parasites (such as Trypanosoma and Leishmania species) is warranted. nih.govnih.gov

Anticancer Activity : Benzamide derivatives have been investigated as anticancer agents, including as inhibitors of histone deacetylases (HDACs). indexcopernicus.com The antiproliferative activity of this compound should be evaluated against a panel of human cancer cell lines.

Enzyme Inhibition : The benzamide moiety is a common feature in many enzyme inhibitors. nih.govvensel.org Screening against enzyme families such as kinases, which are crucial targets in oncology, and metabolic enzymes like α-glucosidase, relevant to diabetes, could reveal novel activities. nih.gov

Once a primary activity is identified, detailed mechanistic studies in complex in vitro systems, such as infected macrophage models for antimicrobial assessment or 3D tumor spheroid models for anticancer evaluation, will be crucial to understand the compound's mode of action and translational potential. nih.gov

| Target Class | Specific Example(s) | Rationale based on Structural Analogs | Relevant Research Context |

|---|---|---|---|

| Mycobacterial Enzymes | Decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1) | Nitrobenzamide derivatives are known inhibitors of DprE1, an essential enzyme in the M. tuberculosis cell wall synthesis pathway. | Studies have identified novel nitro-containing compounds with antimycobacterial activity. nih.govresearchgate.net |

| Protozoan Parasites | Trypanosoma brucei, Trypanosoma cruzi, Leishmania donovani | N-Phenylbenzamide derivatives have shown potent activity against kinetoplastid parasites, often by binding to their mitochondrial DNA. | Research has focused on developing benzamide analogs as antiprotozoal agents. nih.gov |

| Cancer-Related Enzymes | Histone Deacetylases (HDACs), Cytochrome P450 1B1 (CYP1B1) | Substituted benzamides are a known class of HDAC inhibitors. Other benzamide derivatives have been designed as selective CYP1B1 inhibitors for cancer therapy. | Benzamide derivatives have been synthesized and evaluated for anti-proliferative activity. vensel.orgindexcopernicus.com |

| Metabolic Enzymes | α-Glucosidase, Glucokinase (GK) | Benzamide derivatives have been investigated as α-glucosidase inhibitors and glucokinase activators for the management of diabetes. | Computational and in vitro studies have explored benzamides as antidiabetic agents. nih.govnih.gov |

Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Generation

This compound can serve as an excellent starting point or fragment for lead generation through modern drug discovery platforms. The presence of two distinct aromatic rings with positions amenable to substitution allows for the creation of a focused chemical library using combinatorial chemistry.

By varying the substituents on both the 3-bromophenyl ring and the 4-chloro-3-nitrobenzoyl ring, a large number of analogs can be rapidly synthesized. This library of related compounds can then be subjected to high-throughput screening (HTS) against a variety of biological targets. nih.govthermofisher.com HTS allows for the rapid testing of thousands of compounds, quickly identifying "hits" that exhibit the desired biological activity. stanford.edu

A "direct-to-biology" high-throughput chemistry approach could even be employed, where small-scale synthesis and biological screening are performed in parallel in microtiter plates. semanticscholar.org This iterative process of design, synthesis, and screening accelerates the identification of structure-activity relationships (SAR) and facilitates the rapid optimization of initial hits into potent and selective lead compounds.

| Phase | Objective | Methodology | Example Application |

|---|---|---|---|

| Library Generation | Create a diverse set of analogs based on the this compound scaffold. | Parallel synthesis by reacting a diverse set of anilines with a diverse set of benzoyl chlorides. | Synthesize 100+ analogs by varying halogen, alkyl, and alkoxy groups on both phenyl rings. |

| Primary Screen | Rapidly identify "hit" compounds with activity against a specific target. | Automated screening of the compound library at a single concentration (e.g., 10 µM) in a target-based or cell-based assay. | Screening against an antibacterial target like M. tuberculosis using a viability assay. nih.gov |

| Hit Confirmation & Dose-Response | Confirm the activity of initial hits and determine their potency. | Re-testing of hits and generation of dose-response curves to calculate IC₅₀ or EC₅₀ values. | Confirming the antimycobacterial activity and determining the minimum inhibitory concentration (MIC). |

| Secondary Assays & SAR | Evaluate selectivity and begin to understand the structure-activity relationship (SAR). | Testing confirmed hits in counter-screens (e.g., cytotoxicity against mammalian cells) and analyzing activity trends across the analog series. | Assessing cytotoxicity to determine a selectivity index and identifying key structural features required for activity. |

Q & A

Q. What are the common synthetic routes for preparing N-(3-bromophenyl)-4-chloro-3-nitrobenzamide, and how is the product characterized?

The compound is typically synthesized via the Schotten-Baumann reaction, where 4-chloro-3-nitrobenzoyl chloride reacts with 3-bromoaniline in dichloromethane with trimethylamine as a base. Reaction completion is monitored by TLC, and purification involves recrystallization or column chromatography. Characterization employs , NMR, UV-Vis spectroscopy, and mass spectrometry to confirm molecular structure and purity .

Q. What techniques are used for structural elucidation of this compound?

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional conformation and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Complementary techniques include IR spectroscopy (to identify functional groups like nitro and amide) and NMR for resolving substituent positions on aromatic rings .

Q. How do the electronic properties of substituents influence reactivity?

The nitro group (-NO) is strongly electron-withdrawing, activating the benzamide ring for nucleophilic substitution at the meta position relative to the nitro group. The bromine atom on the phenyl ring directs electrophilic substitution to specific positions, which can be predicted using Hammett parameters or computational modeling .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict electronic properties and reaction pathways?

DFT calculations (e.g., B3LYP/6-31G* level) model molecular orbitals, electrostatic potentials, and thermodynamic stability. For example, exact-exchange functionals improve accuracy in predicting atomization energies and ionization potentials, critical for understanding charge-transfer interactions in biological systems . Frontier molecular orbital analysis (HOMO-LUMO gaps) reveals sites prone to electrophilic/nucleophilic attacks, aiding in rational drug design .

Q. How should researchers address contradictory data in pharmacological studies (e.g., inconsistent IC50_{50}50 values)?

Contradictions may arise from assay conditions (e.g., buffer pH, cell line variability) or impurities. Validate bioactivity via orthogonal assays:

- Enzyme inhibition : Compare kinetic parameters (K, V) across multiple trials.

- Cellular uptake : Use fluorescence tagging (e.g., dansyl derivatives) to quantify intracellular concentration.

- Structural validation : Co-crystallize the compound with target proteins (e.g., kinases) to confirm binding modes .

Q. What are the challenges in optimizing crystallization conditions for X-ray studies?

Key challenges include:

- Polymorphism : Screen solvents (e.g., DMSO/water mixtures) and temperatures to isolate a single crystal phase.

- Disorder : Heavy atoms (Br, Cl) may cause electron density artifacts; use SHELX software for refinement and disorder modeling .

- Resolution : High-intensity synchrotron radiation improves data quality for low-symmetry crystals.

Q. How can spectroscopic discrepancies (e.g., unexpected 1H^1 \text{H}1H NMR shifts) be resolved?

Unexpected shifts may stem from solvent effects, tautomerism, or paramagnetic impurities. Mitigation strategies:

- Variable-temperature NMR : Identify dynamic processes (e.g., rotational barriers in amide bonds).

- DOSY experiments : Confirm molecular weight and aggregation state.

- Computational NMR : Compare experimental shifts with DFT-predicted values (GIAO method) .

Q. What synthetic pitfalls arise during scale-up, and how are they addressed?

- Incomplete acylation : Monitor reaction progress via in-situ IR (disappearance of -NH stretch at ~3400 cm).

- Byproduct formation : Use scavenger resins (e.g., polymer-bound isocyanates) to trap excess acyl chloride.

- Purification : Employ preparative HPLC with C18 columns for polar nitro-containing derivatives .

Methodological Recommendations

Q. Designing structure-activity relationship (SAR) studies

- Variation of substituents : Synthesize analogs with halogen replacements (e.g., F, I) to assess steric/electronic effects.

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to correlate substituent positions with binding affinity .

Q. Validating computational models

Q. Handling hygroscopicity and stability

- Storage : Use desiccants (silica gel) under inert gas (N) at -20°C.

- Degradation studies : Conduct accelerated stability testing (40°C/75% RH) with LC-MS monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.